molecular formula C21H23N3O2 B7454995 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide

1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide

Cat. No. B7454995
M. Wt: 349.4 g/mol
InChI Key: ASQTZKXFISABPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based cannabinoids. It is also known as CYCLOPROPYL FUBINACA or CP FUBINACA. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This compound binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide leads to various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to have potential anti-cancer and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is its high potency and selectivity towards CB1 and CB2 receptors. This compound also has good solubility in various solvents, making it easy to handle in the laboratory. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has significant potential for future research in various fields. Some of the possible future directions for research include:
1. Investigating the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
2. Developing new analogs of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide with improved potency, selectivity, and safety profiles.
3. Studying the mechanism of action of this compound in more detail to gain a better understanding of its effects on the endocannabinoid system.
4. Investigating the potential interactions of this compound with other drugs and compounds to identify potential drug-drug interactions.
Conclusion
In conclusion, 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound with significant potential for research in various fields. This compound acts as a potent agonist of the CB1 and CB2 receptors and has various biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide involves the reaction of cyclopropylmagnesium bromide with 5-methoxy-2-methylindole-3-carboxaldehyde, followed by the condensation of the resulting intermediate with 2-pyridin-2-ylethylamine. The final product is obtained after purification and characterization.

Scientific Research Applications

1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has been extensively studied in various research fields, including pharmacology, neuroscience, and medicinal chemistry. This compound is primarily used as a research tool to investigate the endocannabinoid system and its potential therapeutic applications.

properties

IUPAC Name

1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-20(21(25)23-12-10-15-5-3-4-11-22-15)18-13-17(26-2)8-9-19(18)24(14)16-6-7-16/h3-5,8-9,11,13,16H,6-7,10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQTZKXFISABPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)NCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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